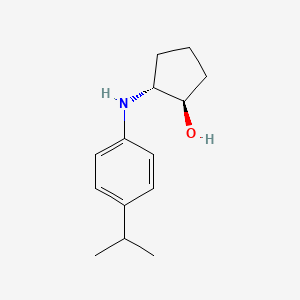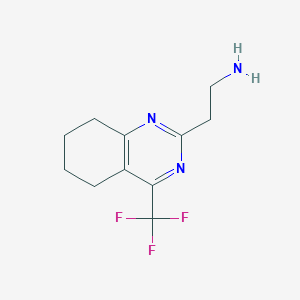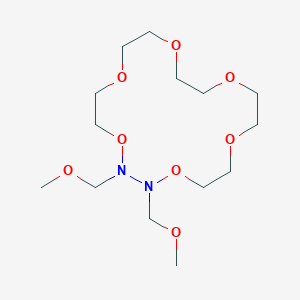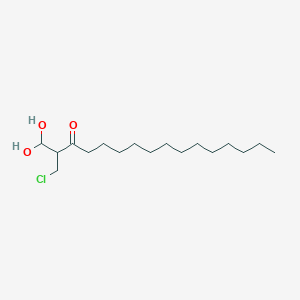
N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a cyanocyclohexyl group, a p-tolylamino group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the p-Tolylamino Group: This step involves the nucleophilic substitution of the thiadiazole ring with p-toluidine.
Attachment of the Cyanocyclohexyl Group: This can be done by reacting cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group, which is then attached to the thiadiazole ring.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with chloroacetic acid to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(1-Cyanocyclohexyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the p-tolylamino group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H21N5OS2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS2/c1-13-5-7-14(8-6-13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
USQLVNZTTDPACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)

![Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13361208.png)
![Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361213.png)
![Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-](/img/structure/B13361225.png)

![6-(2-Methyl-3-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361238.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)

![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)

